2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Phenoxy Group: This step involves the reaction of 4-chloro-2-methylphenol with an appropriate reagent to form the phenoxy group.
Acetylation: The phenoxy compound is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Amination: Finally, the compound is aminated with 4-methoxyaniline to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, sulfides.
Substitution: Azides, thiocyanates.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide shares structural similarities with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.
Phenoxyacetamides: Compounds with similar phenoxy and acetamide groups.
Uniqueness
Unique Functional Groups: The combination of phenoxy, sulfonyl, and acetamide groups in a single molecule.
Specific Applications: Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic use.
Properties
Molecular Formula |
C22H21ClN2O5S |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H21ClN2O5S/c1-15-13-16(23)3-12-21(15)30-14-22(26)24-17-6-10-20(11-7-17)31(27,28)25-18-4-8-19(29-2)9-5-18/h3-13,25H,14H2,1-2H3,(H,24,26) |
InChI Key |
UYMVUQNEZXHRLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.